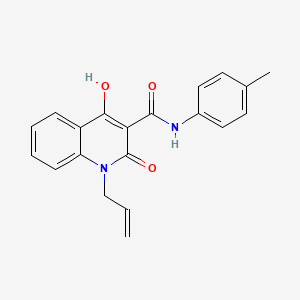
2-hydroxy-N-(4-methylphenyl)-4-oxo-1-prop-2-enylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-hydroxy-N-(4-methylphenyl)-4-oxo-1-prop-2-enylquinoline-3-carboxamide is a useful research compound. Its molecular formula is C20H18N2O3 and its molecular weight is 334.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
8-Hydroxyquinoline Derivatives in Medicinal Chemistry
Synthetic Modifications and Broad-Spectrum Drug Molecules : 8-Hydroxyquinoline (8-HQ) and its derivatives have drawn significant attention due to their considerable biological activities. Synthetic modifications of this moiety are explored to develop potent, target-based broad-spectrum drug molecules for treating life-threatening diseases like cancer, HIV, neurodegenerative disorders, etc. These compounds' metal chelation properties also contribute to their potential as drug candidates for various diseases. Research anticipates that ongoing exploration of 8-HQ derivatives will aid in synthesizing novel and pharmacologically potent agents for diverse therapeutic targets, highlighting the importance of these compounds in future medicinal chemistry advancements (Gupta, Luxami, & Paul, 2021).
Degradation of Environmental Pollutants : The study of 8-HQ derivatives extends beyond pharmaceuticals, with applications in environmental science. Advanced oxidation processes (AOPs) have been used to treat acetaminophen (ACT) from aqueous media, leading to various degradation pathways and by-products. Research in this area contributes to enhancing the degradation of pollutants through AOP systems, further showcasing the versatility of 8-HQ derivatives in contributing to environmental sustainability (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Antioxidant Activity and Health Implications : 8-HQ derivatives have been analyzed for their antioxidant properties. Studies investigating the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs), closely related to 8-HQ derivatives, suggest that modifications in the aromatic ring and carboxylic function significantly impact antioxidant activity. These findings underline the potential health benefits of these compounds, including their roles in managing oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Properties
IUPAC Name |
4-hydroxy-N-(4-methylphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-3-12-22-16-7-5-4-6-15(16)18(23)17(20(22)25)19(24)21-14-10-8-13(2)9-11-14/h3-11,23H,1,12H2,2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHXNUZRYLRMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642929 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2999097.png)
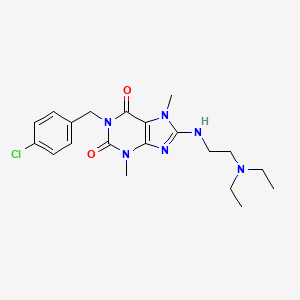
amino}pyridine-4-boronic acid](/img/structure/B2999101.png)
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)butanamide](/img/structure/B2999103.png)
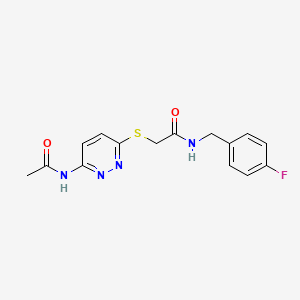
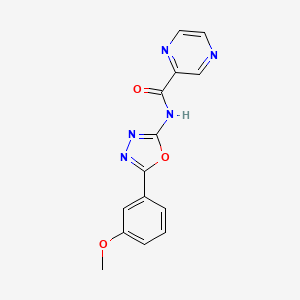
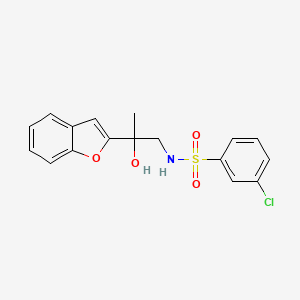
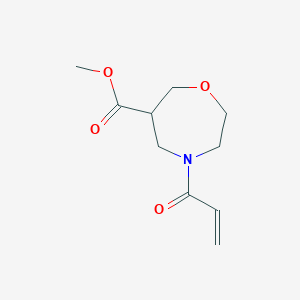

![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-one](/img/structure/B2999112.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2999113.png)

![2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)sulfanyl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone](/img/structure/B2999115.png)
![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2999116.png)
